3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3,5-DIMETHYL-4-{[6-(1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}ISOXAZOLE is a complex organic compound known for its diverse pharmacological properties. This compound is part of a broader class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL-4-{[6-(1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}ISOXAZOLE typically involves a multi-step process. One common method includes the nucleophilic addition–elimination reaction of intermediates with different hydrazine derivatives. The reaction conditions often involve the use of polar organic solvents and controlled temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL-4-{[6-(1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}ISOXAZOLE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
3,5-DIMETHYL-4-{[6-(1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}ISOXAZOLE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its antileishmanial, antimalarial, and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL-4-{[6-(1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}ISOXAZOLE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes critical for the survival of pathogens like Leishmania and Plasmodium species. The compound’s structure allows it to bind effectively to these enzymes, disrupting their normal function and leading to the death of the pathogen .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Known for its use as a ligand in coordination chemistry.
1,2,4-Triazole Derivatives: Exhibits a wide range of biological activities, including antifungal and anticancer properties.
1,3,4-Thiadiazole Derivatives: Known for their ability to disrupt DNA replication, making them effective against bacterial and cancer cells.
Uniqueness
What sets 3,5-DIMETHYL-4-{[6-(1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}ISOXAZOLE apart is its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to act as an enzyme inhibitor and its potential therapeutic applications make it a compound of significant interest in both research and industry .
Properties
Molecular Formula |
C12H11N7OS |
---|---|
Molecular Weight |
301.33 g/mol |
IUPAC Name |
3,5-dimethyl-4-[[6-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-1,2-oxazole |
InChI |
InChI=1S/C12H11N7OS/c1-6-8(7(2)20-18-6)5-10-15-16-12-19(10)17-11(21-12)9-3-4-13-14-9/h3-4H,5H2,1-2H3,(H,13,14) |
InChI Key |
ZYQDKUFDESSKRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=NN=C3N2N=C(S3)C4=CC=NN4 |
Origin of Product |
United States |
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